Fumitremorgin C

概要

説明

Fumitremorgin C is an organic heteropentacyclic compound that belongs to the class of mycotoxic indole alkaloids. It is produced by several fungi, including Aspergillus fumigatus and Neosartorya fischeri . This compound is known for its potent and specific inhibition of the breast cancer resistance protein, making it a valuable tool in cancer research .

準備方法

Synthetic Routes and Reaction Conditions: Fumitremorgin C can be synthesized through a series of complex organic reactions. The synthesis typically involves the construction of the indole alkaloid core, followed by various functional group modifications. One common approach is the use of tryptophan and proline as starting materials, which undergo cyclization and prenylation reactions to form the diketopiperazine core .

Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its complex structure and the challenges associated with large-scale synthesis. fermentation processes using fungal strains such as Aspergillus fumigatus have been explored for the production of this compound .

化学反応の分析

Types of Reactions: Fumitremorgin C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides and other oxidized derivatives.

Reduction: Reduction reactions can modify its functional groups, such as converting ketones to alcohols.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions include epoxidized derivatives, reduced forms of the compound, and substituted analogs .

科学的研究の応用

Chemosensitization in Cancer Therapy

Mechanism of Action

Fumitremorgin C is recognized for its ability to reverse multidrug resistance in cancer cells. Specifically, it acts as a potent inhibitor of the breast cancer resistance protein (BCRP), a key transporter that mediates drug efflux and contributes to resistance against various chemotherapeutic agents such as mitoxantrone, topotecan, and doxorubicin . FTC enhances the intracellular accumulation of these drugs, thereby increasing their cytotoxic effects on resistant cancer cell lines.

Case Study: BCRP Inhibition

In studies involving human colon cancer cell lines selected for resistance to mitoxantrone (S1-M1-3.2), FTC was shown to almost completely reverse BCRP-mediated resistance. The compound increased the retention of doxorubicin and daunorubicin significantly compared to untreated cells . This property makes FTC a valuable pharmacological probe for studying BCRP expression and function.

| Study | Cell Line | Drug Used | Effect of FTC |

|---|---|---|---|

| S1-M1-3.2 | Mitoxantrone | Complete reversal of resistance | |

| MCF-7/BCRP | Doxorubicin | Increased drug retention by 1.8-2.3 fold |

Osteoclast Function Modulation

Impact on Bone Health

Recent research has demonstrated that FTC can attenuate osteoclast formation and function via suppression of RANKL-induced signaling pathways. This action is significant for treating osteoclast-related bone diseases such as osteoporosis, where excessive bone resorption occurs . By inhibiting osteoclast activity, FTC may serve as a therapeutic agent in managing bone density disorders.

Biochemical Research Applications

Biosynthesis Studies

FTC has been utilized in studies focusing on the biosynthesis of fumitremorgin-type alkaloids. Researchers have identified the gene clusters responsible for the biosynthetic pathways leading to FTC production in fungi. Understanding these pathways can aid in developing biotechnological applications for producing similar compounds with potential therapeutic benefits .

Antimicrobial Properties

Potential as an Antibiotic

this compound exhibits antimicrobial activity against various pathogens. Its bioactive properties make it a candidate for further exploration in developing new antibiotics, especially against resistant strains of bacteria . The compound's effectiveness at low concentrations suggests it might encounter less resistance compared to conventional antibiotics.

Neurotoxic Effects and Safety Considerations

Despite its promising applications, FTC is associated with significant neurotoxic effects, including tremors and convulsions in animal models . These side effects have limited its use in clinical settings, prompting researchers to explore analogs that retain efficacy while minimizing toxicity.

作用機序

Fumitremorgin C exerts its effects primarily by inhibiting the breast cancer resistance protein, a transporter involved in multidrug resistance. This inhibition increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy . Additionally, it modulates signaling pathways such as the sirtuin-1/nuclear factor-kappa B/mitogen-activated protein kinase pathway, which plays a role in inflammation and cell survival .

類似化合物との比較

Verruculogen: Another indole alkaloid produced by Aspergillus fumigatus, known for its neurotoxic effects.

Fumitremorgin B: A structurally related compound with similar biological activities.

Fumagillin: An antibiotic and anti-angiogenic compound produced by Aspergillus fumigatus.

Uniqueness: Fumitremorgin C is unique due to its specific inhibition of the breast cancer resistance protein, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in cancer research and drug development .

生物活性

Fumitremorgin C (FTC) is a notable compound derived from the fungus Fusarium species, recognized primarily for its role as a potent inhibitor of the breast cancer resistance protein (BCRP). Its biological activity has significant implications in cancer therapy, particularly in overcoming multidrug resistance (MDR) associated with various chemotherapeutic agents. This article explores the biological activity of FTC, highlighting its mechanisms, effects on various cell lines, and potential therapeutic applications.

This compound functions primarily as a chemosensitizing agent by selectively reversing BCRP-mediated drug resistance. BCRP is an ATP-binding cassette (ABC) transporter that actively effluxes drugs out of cells, contributing to MDR in cancer cells. FTC has been shown to inhibit this transporter effectively, thereby increasing the intracellular accumulation of chemotherapeutic drugs such as mitoxantrone, doxorubicin, and topotecan in BCRP-overexpressing cell lines .

In Vitro Studies

- Reversal of Drug Resistance : FTC was demonstrated to reverse resistance in human colon carcinoma cells overexpressing BCRP. In studies involving MCF-7 cells transfected with the BCRP gene, FTC significantly increased the retention and accumulation of fluorescent drugs like BBR 3390, indicating its effectiveness in overcoming drug efflux mechanisms .

- Combination Therapies : The compound has shown synergistic effects when combined with other agents. For instance, FTC enhanced the inhibitory effects of gefitinib on cell growth in estrogen receptor-positive breast cancer models, suggesting potential for combination therapies aimed at improving treatment outcomes in hormone-resistant cancers .

- Osteoclast Activity : Recent studies have also indicated that FTC can attenuate osteoclast formation and function by suppressing RANKL-induced signaling pathways. This interaction is crucial for osteoclast survival and activation, marking FTC's potential role beyond cancer treatment into bone metabolism regulation .

Clinical Implications

- Breast Cancer Treatment : A study highlighted the use of FTC as part of a combination therapy regimen to combat fulvestrant-resistant breast cancer. The results suggested that FTC could be a valuable addition to existing therapies by enhancing chemosensitivity through its action on BCRP .

- Neurotoxicity Concerns : Despite its promising effects as a BCRP inhibitor, FTC's neurotoxic properties limit its clinical application. Research has indicated that while it effectively increases the oral bioavailability of certain drugs in vivo, caution is necessary due to potential side effects .

Data Summary

特性

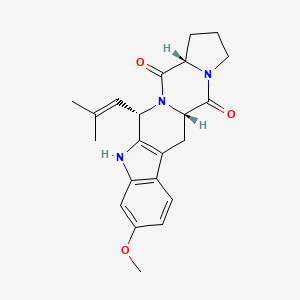

IUPAC Name |

(1S,12S,15S)-7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEYVIGIPJSTOR-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328045 | |

| Record name | Fumitremorgin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fumitremorgin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118974-02-0 | |

| Record name | Fumitremorgin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118974-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 719655 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118974020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumitremorgin C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fumitremorgin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumitremorgin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

259.5 - 260.5 °C | |

| Record name | Fumitremorgin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。